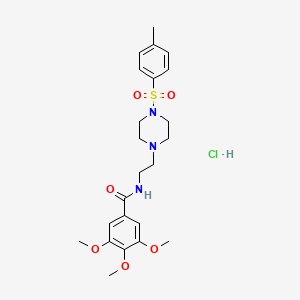
3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride is a chemical compound that has garnered attention in the scientific community for its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and a tosylpiperazine moiety.
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The synthetic route often includes:
Methoxylation: Introduction of methoxy groups to the benzene ring.
Amidation: Formation of the benzamide core.
Piperazine Substitution: Attachment of the tosylpiperazine moiety to the benzamide core.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the tosyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has been studied extensively for its potential role in drug development. Clinical trials have shown promising results in the treatment of various types of cancer, including breast, lung, and prostate cancer. Additionally, it has applications in:
Chemistry: As a reagent in organic synthesis.
Biology: For studying cellular processes and interactions.
Medicine: Potential therapeutic agent for cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Compared to other similar compounds, 3,4,5-trimethoxy-N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide hydrochloride stands out due to its unique structure and potent biological activity. Similar compounds include:
3,4,5-trimethoxybenzamide: Lacks the tosylpiperazine moiety.
N-(2-(4-tosylpiperazin-1-yl)ethyl)benzamide: Lacks the methoxy groups.
These structural differences contribute to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6S.ClH/c1-17-5-7-19(8-6-17)33(28,29)26-13-11-25(12-14-26)10-9-24-23(27)18-15-20(30-2)22(32-4)21(16-18)31-3;/h5-8,15-16H,9-14H2,1-4H3,(H,24,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLCYFHCDDTMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
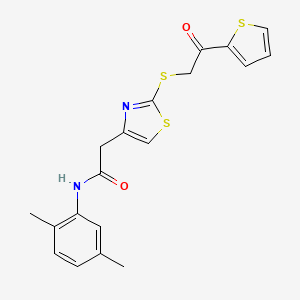
![6-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2388107.png)
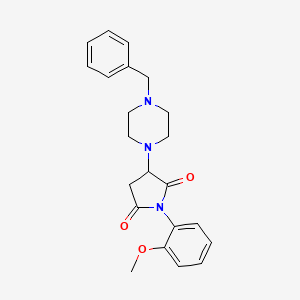
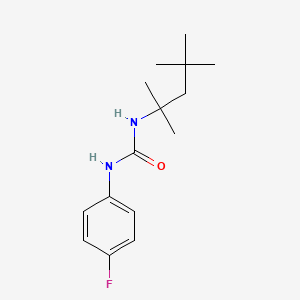
![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2388110.png)

![9-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2388114.png)

![5-(3-isopropoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2388118.png)
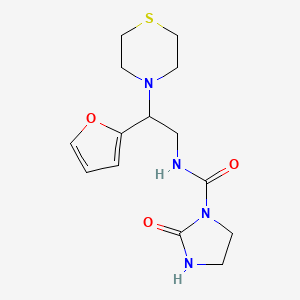
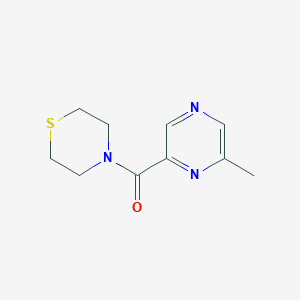
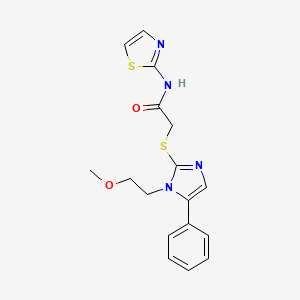

![N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2388127.png)
